molecular formula C21H27N7O B12246207 N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine

N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine

Cat. No.: B12246207
M. Wt: 393.5 g/mol
InChI Key: CFOCQBKCCBVUJK-UHFFFAOYSA-N
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Description

N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine is a complex organic compound that features a unique combination of pyrazolo[1,5-a]pyrazine and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperidine ring through cyclization reactions. The final steps involve the methylation and methoxylation of the pyrazine ring to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol
  • N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}pyrrolidin-3-yl)-N-methyl-1-phenylmethanesulfonamide
  • N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide

Uniqueness

N-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H27N7O

Molecular Weight

393.5 g/mol

IUPAC Name

N-[[1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine

InChI

InChI=1S/C21H27N7O/c1-26(20-21(29-2)24-8-7-22-20)14-15-5-10-27(11-6-15)19-18-13-17(16-3-4-16)25-28(18)12-9-23-19/h7-9,12-13,15-16H,3-6,10-11,14H2,1-2H3

InChI Key

CFOCQBKCCBVUJK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)C2=NC=CN3C2=CC(=N3)C4CC4)C5=NC=CN=C5OC

Origin of Product

United States

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